molecular formula C25H22N4O2S B2458214 N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899986-65-3

N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2458214
CAS No.: 899986-65-3
M. Wt: 442.54
InChI Key: GTUDCNQCZGCKTJ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a sophisticated small molecule inhibitor of significant interest in kinase research, particularly for its potent activity against Bruton's Tyrosine Kinase (BTK). This compound is structurally characterized by a cyclopentapyrimidinone core, a key pharmacophore found in selective kinase inhibitors, which is functionalized with a naphthalene acetamide group and a pyridinylmethyl substituent to enhance binding affinity and selectivity. The primary research value of this compound lies in its irreversible inhibition of BTK, a critical enzyme in the B-cell receptor signaling pathway. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this inhibitor effectively and permanently disrupts downstream signaling, leading to the suppression of B-cell activation, proliferation, and survival. This mechanism makes it an invaluable chemical probe for studying B-cell mediated diseases, including various hematologic cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders such as rheumatoid arthritis. Researchers utilize this compound in preclinical studies to elucidate the complex role of BTK in immune cell signaling, to validate BTK as a therapeutic target in new disease models, and to investigate mechanisms of resistance to existing BTK-targeted therapies. Its application extends to the development and evaluation of novel combination treatment strategies aimed at overcoming therapeutic resistance in oncology.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c30-23(27-21-9-3-6-18-5-1-2-7-19(18)21)16-32-24-20-8-4-10-22(20)29(25(31)28-24)15-17-11-13-26-14-12-17/h1-3,5-7,9,11-14H,4,8,10,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUDCNQCZGCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899746-91-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antiviral activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthalene moiety and a tetrahydropyrimidine derivative. Its molecular formula is C26H24N4O2SC_{26}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 456.6 g/mol. The structural features contribute to its biological activity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in relation to various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Cytotoxicity :
    • The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). For example, it exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating potent antitumor activity .
    • In another study, derivatives similar to this compound were shown to have GI50 values ranging from 0.49 to 48.0 μM across the National Cancer Institute's 60 human cancer cell lines panel .
  • Mechanisms of Action :
    • The compound's mechanism involves the regulation of apoptosis pathways and cell cycle arrest. It affects multiple signaling pathways, including mitochondrial dysfunction and apoptosis signaling .
    • Additionally, studies indicate that the compound may interact with P-glycoprotein (P-gp) mechanisms, suggesting its potential efficacy in overcoming multidrug resistance in cancer therapies .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties.

Research Insights

  • Targeting Viral Proteins :
    • Compounds structurally related to this molecule have been reported to inhibit viral replication by targeting viral proteins essential for the life cycle of viruses such as HIV and hepatitis C .
    • The naphthalene and pyridine components are believed to enhance binding affinity to viral targets, improving their effectiveness as antiviral agents .

Summary of Biological Activities

Activity Type Cell Line/Target IC50/GI50 Values Mechanism
AnticancerHepG20.25 μMApoptosis regulation, cell cycle arrest
AnticancerMCF70.49 - 48.0 μMOvercoming multidrug resistance
AntiviralHIV/HCVNot specifiedInhibition of viral protein activity

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is C26H24N4O2SC_{26}H_{24}N_{4}O_{2}S, with a molecular weight of 456.6 g/mol. The compound features a naphthalene moiety linked to a tetrahydro-cyclopenta[d]pyrimidine structure through a thioamide functional group. This structural complexity suggests diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets .

Pharmacological Applications

This compound has shown potential in several areas:

1. Antiproliferative Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of naphthalene and pyridine can inhibit cell growth and induce apoptosis in cancer cells .

2. Antimicrobial Properties : The presence of the thioamide group suggests potential antimicrobial activity. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

3. Neuroprotective Effects : Some studies suggest that compounds incorporating naphthalene and pyridine moieties may provide neuroprotective benefits. This could be explored further for applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Experimental Findings

Several experimental studies have been conducted to elucidate the pharmacological effects of related compounds:

StudyFindings
Antiproliferative Study (2021) Compounds similar to N-(naphthalen-1-yl)-2... exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Antimicrobial Activity (2020) Derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Neuroprotective Study (2021) Compounds demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative disorders.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with alkylation of thiopyrimidine derivatives using sodium methylate (2.6–2.8 molar excess) to deprotonate the thiol group, followed by coupling with N-aryl-substituted 2-chloroacetamides. Yield optimization (e.g., 80% in ) requires precise stoichiometric control and reflux conditions in ethanol or DMSO .

Q. How is structural characterization performed for this compound?

  • 1H NMR : Key signals include δ 12.50 ppm (NH of pyrimidine) and δ 10.10 ppm (NHCO of acetamide) in DMSO-d6 .
  • LC-MS : Confirms molecular weight (e.g., m/z 344.21 [M+H]+ in ).
  • Elemental Analysis : Validates purity (e.g., C: 45.29% vs. calculated 45.36% in ) .

Q. What in vitro assays are recommended for initial biological evaluation?

Standard assays include:

  • Anticancer activity : MTT assay using cancer cell lines (e.g., IC50 determination).
  • Enzyme inhibition : Kinase or protease inhibition studies ( ).
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods enhance reaction design and optimization?

Quantum chemical calculations (e.g., reaction path searches) and AI-driven tools (e.g., COMSOL Multiphysics) predict optimal reaction conditions, reducing trial-and-error. For example, ICReDD integrates computational and experimental data to refine reaction parameters (e.g., solvent selection, temperature) .

Q. What approaches are used to analyze structure-activity relationships (SAR) for analogs?

  • Substituent variation : Compare pyridinylmethyl vs. cyclohepta substituents ( ).
  • Electron-withdrawing groups : Chloro or fluoro substituents on the aryl ring enhance bioactivity (e.g., antitumor activity in ).
  • Molecular docking : Predict binding interactions with target proteins (e.g., cyclin-dependent kinases) .

Q. How to address discrepancies in elemental analysis or yield data during synthesis?

  • Recrystallization : Purify crude products to remove impurities (e.g., 53–77% yields in ).
  • HRMS validation : Confirm molecular formula accuracy (e.g., 394.1783 [M]+ in ).
  • Process control : Use membrane separation technologies (e.g., CRDC subclass RDF2050104) to isolate intermediates .

Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in ).
  • X-ray crystallography : Determine absolute configuration of chiral centers (not explicitly cited but inferred from ’s IR/HRMS data).
  • In silico simulations : Predict spectroscopic profiles using tools like Gaussian .

Methodological Considerations

Q. How to optimize reaction yield in scale-up syntheses?

  • Process simulation : Use CRDC subclass RDF2050108 (process control) to model large-scale reactors.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps ( ).
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives .

Q. What strategies mitigate data contradictions between computational and experimental results?

  • Iterative refinement : Update computational models with experimental data (e.g., ICReDD’s feedback loop in ).
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) .

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